N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by pyridin-4-yl and (4-methylphenyl)nitrilo groups, respectively. It is a member of quinazolines, a secondary amino compound, an aromatic amine, a member of pyridines, a member of toluenes and a substituted aniline.
Scientific Research Applications
Biogenic Amine Transporters Modulation
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine has been identified as an allosteric modulator of dopamine transporters, exhibiting potential in modulating biogenic amine transporters. This compound partially inhibits dopamine binding and uptake in rat brain synaptosomes, suggesting its role in neurotransmitter regulation (Pariser et al., 2008).
Optimization for Atrial Fibrillation Treatment
Research has focused on optimizing this compound derivatives for the treatment of atrial fibrillation. A study identified a compound showing significant effects in rabbit and canine pharmacodynamic models, suggesting its potential as a clinical candidate for atrial fibrillation treatment (Gunaga et al., 2017).
Optoelectronic Material Development
Quinazoline derivatives, including this compound, are being explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is significant for creating novel materials used in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Inhibitors of Inducible Nitric Oxide Synthase
This compound derivatives have been identified as potent and selective inhibitors of inducible nitric oxide synthase, demonstrating efficacy in animal models of inflammatory diseases (Tinker et al., 2003).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Targeting
Studies involving this compound derivatives have shown their high affinity for VEGFR-2, which is crucial in tumor angiogenesis. These derivatives are being evaluated as potential in vivo tracers for VEGFR-2 expression in solid tumors using positron emission tomography (PET) (Samén et al., 2009).
Antimalarial Drug Development
This compound has been part of the research in synthesizing and evaluating quinazoline derivatives for their antimalarial activity. These studies aim to develop new antimalarial drugs based on the quinazoline scaffold (Mizukawa et al., 2021).
Properties
Molecular Formula |
C20H16N4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-14-6-8-16(9-7-14)22-20-17-4-2-3-5-18(17)23-19(24-20)15-10-12-21-13-11-15/h2-13H,1H3,(H,22,23,24) |
InChI Key |
SMWKEUKJWUQZTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.